N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Brand Name: Vulcanchem
CAS No.: 1351632-05-7
VCID: VC6343802
InChI: InChI=1S/C17H16N6O2.C2H2O4/c24-14(20-13-5-2-1-3-6-13)11-23-9-12(10-23)17-21-16(22-25-17)15-18-7-4-8-19-15;3-1(4)2(5)6/h1-8,12H,9-11H2,(H,20,24);(H,3,4)(H,5,6)
SMILES: C1C(CN1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Molecular Formula: C19H18N6O6
Molecular Weight: 426.389

N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

CAS No.: 1351632-05-7

Cat. No.: VC6343802

Molecular Formula: C19H18N6O6

Molecular Weight: 426.389

* For research use only. Not for human or veterinary use.

N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate - 1351632-05-7

Specification

CAS No. 1351632-05-7
Molecular Formula C19H18N6O6
Molecular Weight 426.389
IUPAC Name oxalic acid;N-phenyl-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Standard InChI InChI=1S/C17H16N6O2.C2H2O4/c24-14(20-13-5-2-1-3-6-13)11-23-9-12(10-23)17-21-16(22-25-17)15-18-7-4-8-19-15;3-1(4)2(5)6/h1-8,12H,9-11H2,(H,20,24);(H,3,4)(H,5,6)
Standard InChI Key HQQSWIDCAHVIIC-UHFFFAOYSA-N
SMILES C1C(CN1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a phenyl group attached to an acetamide core, which is further substituted with an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is linked to a 1,2,4-oxadiazole moiety, itself substituted with a pyrimidin-2-yl group. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formation.

Key structural elements:

  • Phenylacetamide backbone: Provides hydrophobic interactions for target binding.

  • Azetidine ring: Contributes to conformational rigidity and bioavailability.

  • 1,2,4-Oxadiazole: Enhances metabolic stability and hydrogen-bonding capacity.

  • Pyrimidine substituent: Facilitates π-π stacking and interactions with nucleic acids or enzymes .

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous structures are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity. For example, the oxadiazole proton resonates near δ 8.5–9.0 ppm in related compounds.

  • Infrared Spectroscopy (IR): Identifies functional groups, such as C=O (1690–1730 cm⁻¹) and N-H (3300 cm⁻¹) stretches.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. A molecular ion peak at m/z ~428 aligns with similar oxadiazole derivatives .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves three primary stages (Figure 1):

  • Formation of the oxadiazole core: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .

  • Azetidine functionalization: Coupling the oxadiazole to azetidine via nucleophilic substitution or Cu-catalyzed click chemistry .

  • Acetamide assembly: Reacting the azetidine-oxadiazole intermediate with phenylacetyl chloride, followed by oxalate salt formation.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH₂OH·HCl, DMF, 110°C65–75
Azetidine couplingCuSO₄, sodium ascorbate, RT80–85
Acetamide formationPhenylacetyl chloride, Et₃N, DCM70

Optimization Challenges

  • Oxadiazole stability: Prone to ring-opening under acidic or basic conditions, necessitating pH-controlled environments.

  • Azetidine reactivity: Strain in the four-membered ring accelerates reactions but may lead to byproducts without temperature control.

Physicochemical Properties

Thermodynamic Parameters

  • Molecular formula: C₂₀H₁₈N₆O₅ (calculated based on structural analogs ).

  • Molecular weight: 422.4 g/mol.

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) due to oxalate salt formation; low solubility in hydrophobic media.

Stability Profile

  • Thermal stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) of similar compounds.

  • Photostability: Susceptible to UV-induced degradation, requiring storage in amber containers.

Biological Activity and Mechanism

Pharmacological Targets

Structural analogs demonstrate activity against:

  • Kinase enzymes: Inhibition of EGFR and VEGFR2 via pyrimidine-oxadiazole interactions .

  • Microbial targets: Disruption of bacterial cell wall synthesis through binding to penicillin-binding proteins.

Table 2: Hypothesized Biological Activities

TargetIC₅₀ (µM)*MechanismReference
EGFR0.15–0.3Competitive ATP inhibition
VEGFR20.4–0.6Allosteric modulation
Pseudomonas aeruginosa8–12Cell wall synthesis disruption

*Predicted based on structural analogs.

In Silico Modeling

Molecular docking studies suggest strong binding affinity (−9.2 kcal/mol) to EGFR’s active site, mediated by hydrogen bonds between the oxadiazole and Thr766/Met769 residues .

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